

What are the fundamental properties of Tris(perfluorophenyl)borane?

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Compound of Interest

Compound Name: Tris(perfluorophenyl)borane

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An In-depth Technical Guide to the Core Properties of **Tris(perfluorophenyl)borane**

For Researchers, Scientists, and Drug Development Professionals

Tris(perfluorophenyl)borane, often abbreviated as $B(C_6F_5)_3$, is a powerful and versatile organoboron compound that has garnered significant attention in various fields of chemistry.[1] Its unique electronic properties, stemming from the highly electron-withdrawing pentafluorophenyl groups, make it an exceptionally strong Lewis acid and a cornerstone in modern catalysis and synthesis.[2] This guide provides a comprehensive overview of the fundamental properties of **Tris(perfluorophenyl)borane**, including its physical and spectroscopic characteristics, chemical reactivity, and key applications, supplemented with experimental protocols and graphical representations of its behavior.

Physical and Spectroscopic Properties

Tris(perfluorophenyl)borane is a white, volatile solid that is thermally stable at temperatures well over 200 °C.[3] It is also resistant to oxygen and tolerant to water, although it readily forms adducts with water.[3] Its solubility in various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[4]

Table 1: Physical Properties of Tris(perfluorophenyl)borane

Property	Value
Molecular Formula	C ₁₈ BF ₁₅
Molecular Weight	511.98 g/mol [5]
Appearance	Colorless to white solid[5]
Melting Point	126-131 °C[4][5]
Solubility	Soluble in hexane, chloroform, dichloromethane, and toluene.[4]
Dipole Moment	0 D[5]

Table 2: Spectroscopic Data of Tris(perfluorophenyl)borane

Spectroscopy	Chemical Shift (δ) / Wavenumber (cm ⁻¹)
¹¹ B NMR	~60 ppm (in C ₆ D ₆ for the tricoordinated species) [6]
	~0 ppm (for the tetracoordinated BCF·H ₂ O complex)[6]
¹⁹ F NMR	δ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) (in C ₆ D ₆)
IR Spectroscopy	Key C-F and B-C stretching bands are characteristic.
UV-Vis	λ _{max} ≈ 306 nm (in Toluene)[4]

Chemical Properties and Reactivity

The core of **Tris(perfluorophenyl)borane**'s utility lies in its potent Lewis acidity. The three electron-withdrawing pentafluorophenyl substituents render the central boron atom highly electrophilic and capable of accepting electron pairs from a wide variety of Lewis bases.[7]

Lewis Acidity

The Lewis acidity of $\text{B}(\text{C}_6\text{F}_5)_3$ has been quantified using various methods, including the Gutmann-Beckett method, which utilizes ^{31}P NMR spectroscopy with triethylphosphine oxide (Et_3PO) as a probe molecule.[8] The acceptor number (AN) for $\text{B}(\text{C}_6\text{F}_5)_3$ is 82, indicating a Lewis acidity comparable to boron trifluoride (BF_3) but less than boron trichloride (BCl_3).[5][8] Despite not being the absolute strongest Lewis acid, its high stability and the inertness of its B-C bonds make it an "ideal Lewis acid" for many applications.[3]

Frustrated Lewis Pairs (FLPs)

A significant area of research involving **Tris(perfluorophenyl)borane** is its application in Frustrated Lewis Pairs (FLPs).[7] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[7] This "frustrated" state leaves both the acidic and basic sites available to react with small molecules. The combination of $\text{B}(\text{C}_6\text{F}_5)_3$ with a bulky phosphine, such as tri-tert-butylphosphine (tBu_3P), can activate dihydrogen (H_2), leading to metal-free hydrogenations.[9]

Catalysis

Tris(perfluorophenyl)borane is a highly effective catalyst for a variety of organic transformations, including:

- Polymerization: It serves as a co-catalyst in olefin polymerization.[7]
- Hydrosilylation: It catalyzes the addition of silanes to unsaturated bonds.[10][11]
- Reductions and Alkylations: Its strong Lewis acidity facilitates various reduction and alkylation reactions.[12]
- Aldol-type Reactions: It can catalyze aldol-type condensation reactions.[4]

Experimental Protocols

Synthesis of Tris(perfluorophenyl)borane

A common method for the synthesis of **Tris(perfluorophenyl)borane** involves the reaction of a Grignard reagent with boron trichloride.[3]

Materials:

- Magnesium turnings
- Bromopentafluorobenzene ($\text{C}_6\text{F}_5\text{Br}$)
- Boron trichloride (BCl_3)
- Anhydrous diethyl ether (Et_2O)
- Anhydrous pentane

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous diethyl ether.
- Slowly add bromopentafluorobenzene to the suspension to form the Grignard reagent, pentafluorophenylmagnesium bromide ($\text{C}_6\text{F}_5\text{MgBr}$).
- Cool the Grignard solution to $0\text{ }^\circ\text{C}$ and slowly add a solution of boron trichloride in diethyl ether.
- Allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Remove the solvent under reduced pressure.
- The crude product can be purified by sublimation at approximately $120\text{ }^\circ\text{C}$ under high vacuum to yield pure Tris(pentafluorophenyl)borane as a white crystalline solid.[\[13\]](#)

Activation of Dihydrogen using a Frustrated Lewis Pair

This protocol describes a general procedure for the activation of H_2 using the $\text{B}(\text{C}_6\text{F}_5)_3/\text{tBu}_3\text{P}$ system.

Materials:

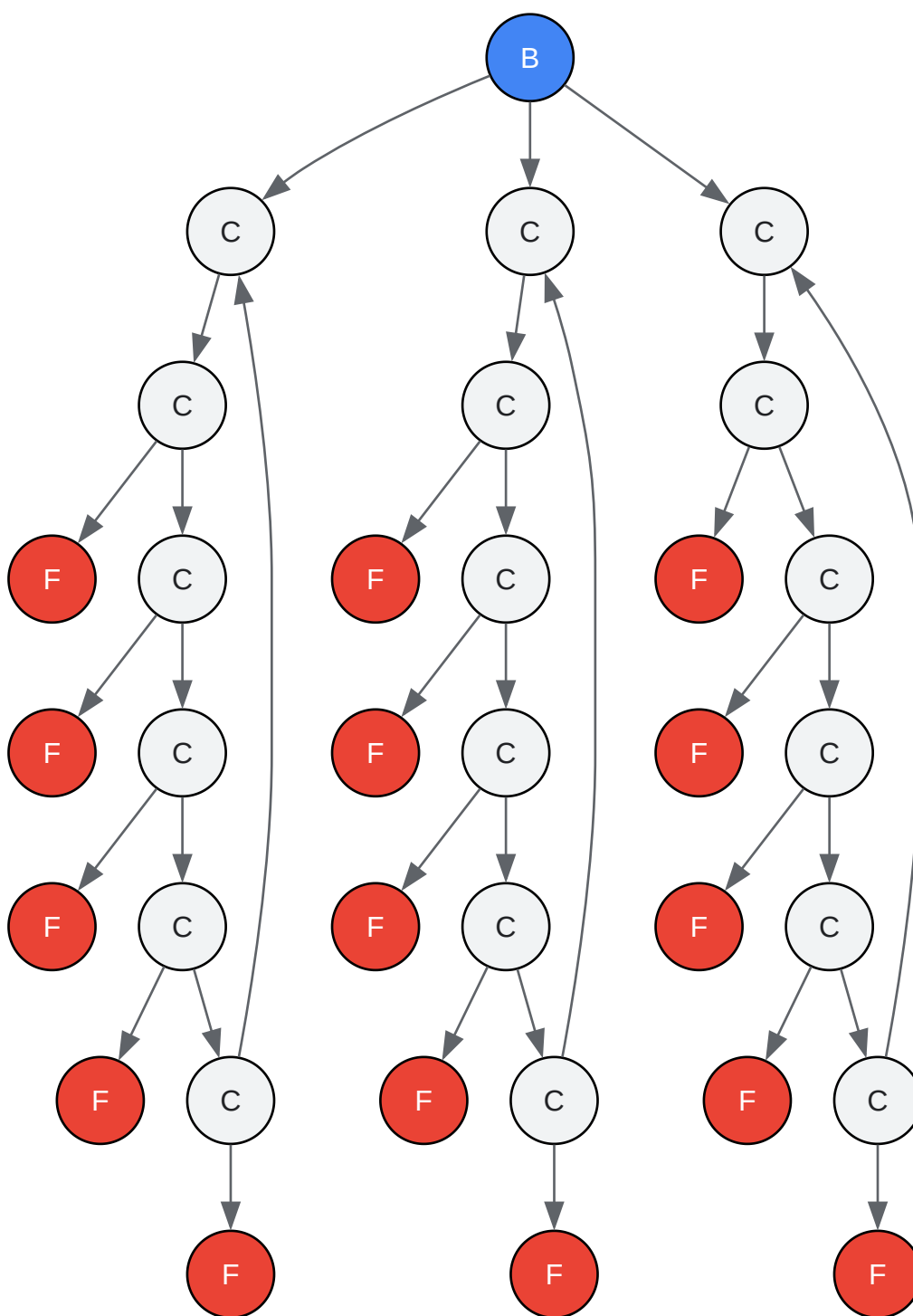
- Tris(pentafluorophenyl)borane ($\text{B}(\text{C}_6\text{F}_5)_3$)
- Tri-tert-butylphosphine (tBu_3P)

- Anhydrous toluene
- Hydrogen gas (H₂)

Procedure:

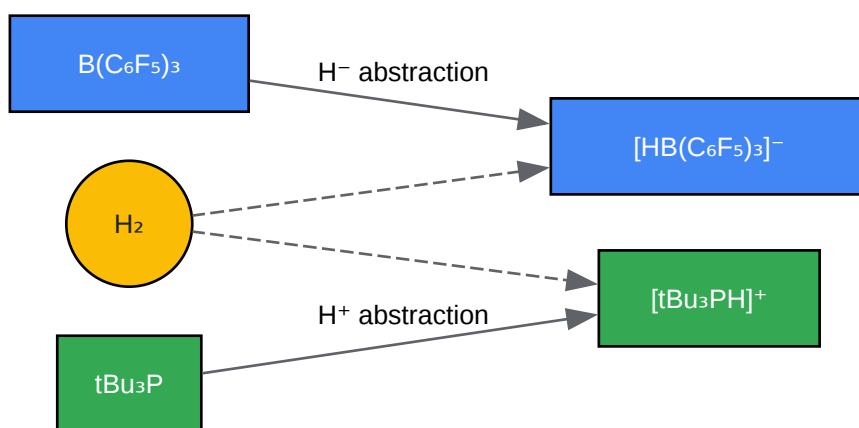
- In a glovebox, dissolve Tris(pentafluorophenyl)borane in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
- In a separate vial, prepare a solution of tri-tert-butylphosphine in anhydrous toluene.
- Slowly add the phosphine solution to the borane solution while stirring. Due to steric hindrance, a classical adduct will not form.
- Connect the Schlenk flask to a hydrogen gas line and purge the flask with H₂.
- Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the solution at room temperature.
- The reaction leads to the heterolytic cleavage of H₂, forming the phosphonium borate salt [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, which may precipitate from the solution. The product can be characterized by NMR spectroscopy.[\[9\]](#)

Mandatory Visualization



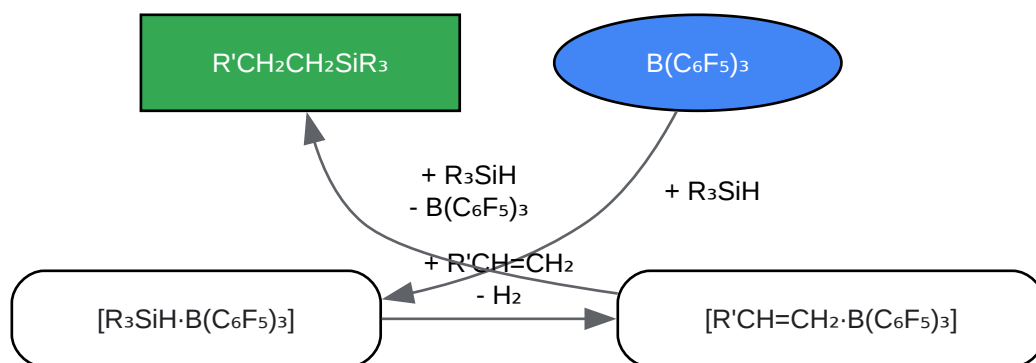
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Caption: Molecular structure of **Tris(perfluorophenyl)borane**.



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Caption: H_2 activation by a Frustrated Lewis Pair.



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Caption: Simplified catalytic cycle for hydrosilylation.

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